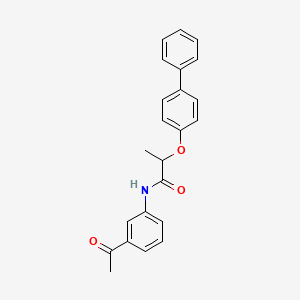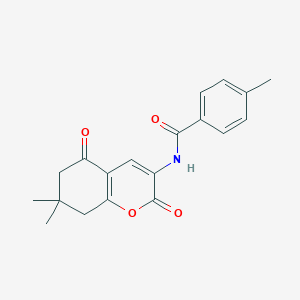
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Descripción general
Descripción
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by Pfizer as part of their research into the endocannabinoid system. Since then, CP 47,497 has been used in a variety of studies to investigate the mechanism of action of cannabinoids, as well as their biochemical and physiological effects.
Mecanismo De Acción
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to a range of effects on the body. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 has been shown to have a range of biochemical and physiological effects on the body. These include the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of immune function. It has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the effects of cannabinoids on the body. However, one limitation of using N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 is its potential for off-target effects, particularly at high doses.
Direcciones Futuras
There are several areas in which future research with N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 could be focused. One area of interest is the development of more selective agonists and antagonists of the cannabinoid receptors, which could be used to investigate the specific roles of these receptors in the body. Another area of interest is the investigation of the effects of cannabinoids on the gut microbiome, which has been shown to play an important role in a range of physiological processes. Finally, there is potential for the development of novel therapeutic agents based on the structure of N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497, particularly in the context of neuroprotection and pain management.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 has been used extensively in scientific research to investigate the endocannabinoid system and the effects of cannabinoids on the body. It has been used to study the binding affinity and selectivity of cannabinoid receptors, as well as the effects of cannabinoids on neurotransmitter release, ion channels, and signal transduction pathways.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-5-1-2-6-14(13)19-17(20)10-9-12-11-21-15-7-3-4-8-16(15)22-12/h1-8,12H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHXCGUUUHVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4172053.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4172059.png)
![N-(3,5-dimethylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4172075.png)

![1-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone dihydrochloride](/img/structure/B4172077.png)
![N-benzyl-4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-methylbenzenesulfonamide](/img/structure/B4172083.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4172106.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4172119.png)


![7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4172140.png)
![methyl 4-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4172147.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B4172153.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-furamide dihydrochloride](/img/structure/B4172160.png)